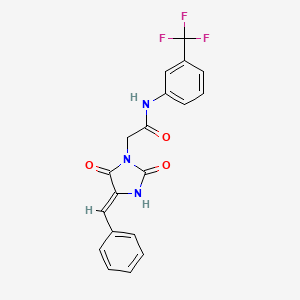

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c20-19(21,22)13-7-4-8-14(10-13)23-16(26)11-25-17(27)15(24-18(25)28)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26)(H,24,28)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXYGQVHVAMVOM-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an imidazolidinone ring, a benzylidene group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name

The IUPAC name for this compound is:

- 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(3-(trifluoromethyl)phenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzylidene group enhances binding affinity to active sites, while the imidazolidinone ring stabilizes the interaction, potentially inhibiting enzyme activity or modulating receptor function. This mechanism positions the compound as a candidate for drug development targeting various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and inflammation.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and arresting the cell cycle at specific phases.

3. Anti-inflammatory and Antimicrobial Effects

There is emerging evidence that this compound may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further exploration in therapeutic applications.

Case Studies

Recent studies have highlighted the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited certain enzymes with IC50 values indicating significant potency against targets involved in cancer progression.

- Cell Proliferation Assay : In vitro assays showed that the compound reduced cell viability in FLT3-ITD-positive acute myeloid leukemia cells, suggesting selective anticancer activity over normal cells .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound vs. Triazole Derivatives ()

The imidazolidinone core in the target compound contrasts with the 1,2,4-triazole rings in compounds [7–9] from . The triazoles exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid, fully saturated imidazolidinone system. This difference may impact hydrogen-bonding capacity and metabolic stability. For example, the absence of a thiol group in the target compound could reduce susceptibility to oxidative degradation compared to triazole-thiones .

Target Compound vs. Benzothiazole-Based Acetamides ()

Compound 13 (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) shares the trifluoromethylphenyl-acetamide motif with the target compound. However, the benzothiazole ring in compound 13 introduces aromatic heterocyclic rigidity, whereas the benzylidene-imidazolidinone group in the target compound may enhance π-π stacking interactions. The trifluoromethyl group in both compounds likely improves lipophilicity, but the target’s imidazolidinone could offer additional hydrogen-bonding sites for target binding .

Target Compound vs. Agrochemical Analogs ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are pesticidal compounds with trifluoromethyl or amide groups. While flutolanil’s benzamide structure differs from the target’s acetamide linkage, both leverage electron-withdrawing groups (e.g., trifluoromethyl) for enhanced bioactivity. The target’s imidazolidinone moiety may confer unique modes of action compared to flutolanil’s benzamide or cyprofuram’s furanyl systems .

Physicochemical and Spectral Properties

Key Comparisons:

The target’s imidazolidinone C=O stretches (~1660–1680 cm⁻¹) would differ from triazole C=S bands (1247–1255 cm⁻¹), aiding structural differentiation .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide?

Answer:

The synthesis typically involves multi-step protocols:

Condensation reaction : Reacting 4-benzylidene-2,5-dioxoimidazolidine with a suitably functionalized acetamide precursor. A base (e.g., triethylamine) is often used to deprotonate intermediates and facilitate nucleophilic attack .

Coupling steps : Activation of carboxylic acid groups (e.g., using EDCI/HOBt) for amide bond formation with the 3-(trifluoromethyl)aniline derivative .

Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane to isolate the (Z)-isomer .

Characterization : Confirmation via -NMR (e.g., benzylidene proton at δ 7.8–8.2 ppm), -NMR (carbonyl signals at δ 165–175 ppm), and HRMS for molecular ion verification .

Basic: How can researchers confirm the (Z)-stereochemistry of the benzylidene moiety in this compound?

Answer:

Key methods include:

- NOESY NMR : Spatial proximity between the benzylidene aromatic protons and the imidazolidinone ring protons confirms the (Z)-configuration .

- X-ray crystallography : Resolving the crystal structure using SHELXL refinements to visualize spatial arrangement (e.g., torsion angles < 10° for planar alignment) .

- UV-Vis spectroscopy : A bathochromic shift in λmax (e.g., ~350–370 nm) due to conjugation in the (Z)-isomer .

Advanced: What computational methods are suitable for predicting the biological target interactions of this compound?

Answer:

- Molecular docking : Use Glide’s hierarchical workflow for ligand flexibility, including OPLS-AA force field optimization and Monte Carlo pose sampling. Prioritize docking grids centered on known binding pockets (e.g., kinases or proteases) .

- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability, analyzing RMSD (<2.0 Å) and interaction fingerprints (e.g., hydrogen bonds with catalytic residues) .

- Free energy calculations : Apply MM/GBSA to rank binding affinities, correlating with experimental IC50 values .

Advanced: How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved for this compound?

Answer:

- Dynamic effects analysis : Investigate restricted rotation of the benzylidene group using variable-temperature NMR (VT-NMR). Line broadening at 25°C resolving into distinct peaks at −40°C indicates conformational exchange .

- DFT calculations : Optimize conformers at the B3LYP/6-31G(d) level and compare computed chemical shifts with experimental data (RMSD < 0.3 ppm) .

- X-ray validation : Compare experimental and calculated dihedral angles to confirm dominant conformers .

Advanced: What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

Answer:

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated phenols) to enhance solubility. Monitor stability via HPLC at physiological pH .

- SAR studies : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) and assay solubility (LogP via shake-flask) vs. potency (IC50 in enzyme assays) .

- Metabolic profiling : Use human liver microsomes to identify labile sites (e.g., imidazolidinone ring oxidation) and introduce blocking groups (e.g., methyl substituents) .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Answer:

- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolysis of the acetamide bond) under accelerated conditions (40°C/75% RH). Use C18 columns with acetonitrile/water gradients .

- TGA/DSC : Determine decomposition temperatures (Td > 200°C) and identify polymorphic transitions .

- Karl Fischer titration : Quantify hygroscopicity (<1% w/w water uptake) to guide storage conditions .

Advanced: How can researchers resolve discrepancies in biological activity data across assay platforms?

Answer:

- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation (>0.5) .

- Off-target profiling : Screen against panels (e.g., Eurofins CEREP) to identify non-specific binding. Use CRISPR-edited cell lines to isolate target-specific effects .

- Meta-analysis : Apply ANOVA to cross-platform datasets, identifying outliers via Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.